molecular formula C16H14BrN3O3 B1262185 4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol

4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol

Cat. No. B1262185
M. Wt: 376.2 g/mol
InChI Key: RSVADWBQBHUWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[6,7-bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol is a member of quinazolines.

Scientific Research Applications

Antioxidant Activity

  • Bromophenols, similar in structure to 4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol, have been found to exhibit potent antioxidant activity. For instance, certain bromophenols isolated from red algae demonstrated significant antioxidant effects in cellular assays (Olsen et al., 2013).

Synthesis and Chemical Properties

  • Research has been conducted on the synthesis and spectral, electrochemical, and magnetic properties of compounds including bromophenols. These studies contribute to understanding the chemical behavior and potential applications of these compounds in various fields (Mahalakshmy et al., 2004).

Biological Activity

  • Certain derivatives of 4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol have been explored for their antibacterial and acetylcholinesterase enzyme inhibitory activities, showcasing their potential in medical and biochemical applications (Gupta & Rastogi, 1986).

Anticancer Applications

  • Research indicates that certain quinazoline derivatives, which are structurally related to the compound , could act as inhibitors of cancer-related proteins such as EGFR and HER-2 tyrosine kinases, pointing towards potential anticancer applications (Tsou et al., 2001).

Insecticidal Efficacy

  • The synthesis and insecticidal efficacy of novel bis quinazolinone derivatives, related to the compound of interest, have been studied, suggesting potential use in agricultural or pest control applications (El-Shahawi et al., 2016).

Antimicrobial Activities

  • Bromophenols, similar to the compound , have been found to possess significant antimicrobial activities against a range of bacteria and fungi, making them of interest in the development of new antimicrobial agents (Oh et al., 2008).

properties

Product Name

4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol

Molecular Formula

C16H14BrN3O3

Molecular Weight

376.2 g/mol

IUPAC Name

4-[[6,7-bis(hydroxymethyl)quinazolin-4-yl]amino]-2-bromophenol

InChI

InChI=1S/C16H14BrN3O3/c17-13-5-11(1-2-15(13)23)20-16-12-3-9(6-21)10(7-22)4-14(12)18-8-19-16/h1-5,8,21-23H,6-7H2,(H,18,19,20)

InChI Key

RSVADWBQBHUWNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C(=C3)CO)CO)Br)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol
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4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol
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Reactant of Route 6
4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol

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